6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .
Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available literature .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 248–250 °C . It has characteristic IR absorption peaks at 3387 cm−1 (NH), 3098 cm−1 (CH aromatic), and 2961 cm−1 (CH aliphatic) .科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activity
Research efforts have focused on the synthesis of novel heterocyclic compounds with potential biological activities. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The study highlighted the production of pyran, pyridine, and pyridazine derivatives from precursor compounds, which exhibited significant antibacterial activities against various strains (Azab, Youssef, & El-Bordany, 2013). This research underscores the utility of heterocyclic compounds in addressing antibiotic resistance, a growing concern in healthcare.
Anticancer and Anti-Inflammatory Agents
The quest for new anticancer and anti-inflammatory agents has led to the examination of pyrazolo[3,4-d]pyrimidines derivatives. Rahmouni et al. (2016) synthesized a novel series of these derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis revealed potential leads for further development as therapeutic agents (Rahmouni et al., 2016). This line of research is crucial for discovering new drugs with improved efficacy and safety profiles for cancer treatment.
Insecticidal and Antibacterial Potential
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics have also been investigated for their insecticidal and antibacterial potential. Deohate and Palaspagar (2020) reported the preparation of compounds with significant activity against Pseudococcidae insects and various microorganisms. This work presents an innovative approach to addressing agricultural pests and pathogenic bacteria, contributing to the fields of crop protection and public health (Deohate & Palaspagar, 2020).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This suggests that the compound effectively induces cell death in these cell lines.
Safety and Hazards
特性
IUPAC Name |
6-cyclopropyl-2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-11-20-17-14(7-19-23(17)2)18(21-11)24-8-12(9-24)10-25-16(26)6-5-15(22-25)13-3-4-13/h5-7,12-13H,3-4,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYEVOFGBYMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。